2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-
Overview
Description
2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- is a complex organic compound with the molecular formula C40H23Cl5N6O4 and a molecular weight of 828.913 g/mol . This compound is known for its vibrant color properties and is often used in the production of pigments and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- typically involves the azo coupling reaction. This process includes the diazotization of 2,5-dichloroaniline followed by coupling with 2-naphthol derivatives under controlled pH conditions . The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to maintain the pH.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the cleavage of the azo bonds.
Substitution: Halogenation and nitration reactions can occur under specific conditions, introducing new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthalenes and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of pigments and dyes for textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- involves its interaction with molecular targets through its azo and hydroxyl groups. These functional groups can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity and stability. The compound’s ability to undergo redox reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2,5-dichloro-1,4-phenylene)bis[4-[(2-chloro-5-(trifluoromethyl)phenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
- N,N’-(2,5-dichloro-1,4-phenylene)bis[4-[(2-chloro-5-(trifluoromethyl)phenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
Uniqueness
What sets 2-Naphthalenecarboxamide, N,N’-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy- apart from similar compounds is its specific substitution pattern and the presence of multiple chlorine atoms, which enhance its color properties and stability. This makes it particularly valuable in applications requiring high-performance pigments .
Properties
IUPAC Name |
N-[3-chloro-4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H23Cl5N6O4/c41-22-9-12-29(43)33(17-22)48-50-35-25-7-3-1-5-20(25)15-27(37(35)52)39(54)46-24-11-14-32(31(45)19-24)47-40(55)28-16-21-6-2-4-8-26(21)36(38(28)53)51-49-34-18-23(42)10-13-30(34)44/h1-19,52-53H,(H,46,54)(H,47,55) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLMBVNVKWXHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H23Cl5N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063756 | |
Record name | N,N'-(2-Chloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5280-78-4 | |
Record name | Pigment Red 144 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5280-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis(4-(2-(2,5-dichlorophenyl)diazenyl)-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005280784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-(2-Chloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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